

# Spectroscopic data of (S)-1,2-Butanediol (NMR, IR, MS)

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## Compound of Interest

Compound Name: (S)-1,2-Butanediol

Cat. No.: B1233174

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## An In-depth Technical Guide to the Spectroscopic Data of (S)-1,2-Butanediol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-1,2-Butanediol**. It is intended for researchers, scientists, and drug development professionals, offering detailed spectral information and the experimental protocols for its acquisition.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **(S)-1,2-Butanediol**. The data is summarized in clear, tabular formats for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the hydrogen and carbon framework of **(S)-1,2-Butanediol**.

### $^1\text{H}$ NMR Spectrum (Proton NMR)

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.58	Multiplet	1H	H-2
~3.43	Doublet of doublets	1H	H-1a
~3.35	Doublet of doublets	1H	H-1b
~1.45	Multiplet	2H	H-3
~0.92	Triplet	3H	H-4

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.[\[1\]](#)

### $^{13}\text{C}$ NMR Spectrum (Carbon-13 NMR)

The  $^{13}\text{C}$  NMR spectrum indicates the number of distinct carbon environments in the molecule.  
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~74.5	C-2
~68.0	C-1
~27.0	C-3
~-10.0	C-4

Note: The exact chemical shifts can vary depending on the solvent.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **(S)-1,2-Butanediol** is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.[\[6\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded) <a href="#">[7]</a> <a href="#">[8]</a>
~2965	Strong	C-H stretch (sp <sup>3</sup> hybridized)
~1460	Medium	C-H bend
1260-1050	Strong	C-O stretch <a href="#">[7]</a> <a href="#">[8]</a>

Note: The spectrum of a neat liquid film will show a broad O-H stretch.[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a molecule. For **(S)-1,2-Butanediol**, electron ionization (EI) is a common method. The molecular weight of 1,2-Butanediol is 90.12 g/mol .[\[9\]](#)[\[10\]](#)

m/z Ratio	Relative Intensity	Assignment
90	Low	$[M]^+$ (Molecular Ion)
75	Medium	$[M - CH_3]^+$
60	High	$[M - C_2H_5OH]^+$ (from rearrangement)
45	Base Peak	$[CH_3CH(OH)]^+$ or $[CH_2(OH)CH_2]^+$ (from $\alpha$ -cleavage) <sup>[11]</sup>
43	High	$[C_3H_7]^+$

Note: The molecular ion peak for primary and secondary alcohols is often small or undetectable.<sup>[11][12]</sup> The most characteristic fragmentation for alcohols is  $\alpha$ -cleavage.<sup>[11]</sup>

## Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

Sample Preparation:

- For  $^1H$  NMR, dissolve 1-5 mg of **(S)-1,2-Butanediol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $D_2O$ ) in a clean NMR tube.<sup>[1]</sup>
- For  $^{13}C$  NMR, a higher concentration is typically required; dissolve 10-20 mg of the sample in ~0.7 mL of the deuterated solvent.<sup>[1]</sup>
- Since 1,2-Butanediol is a liquid, a neat sample can also be prepared by directly placing about 0.5 mL into a 5mm NMR tube.<sup>[2][4]</sup>

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added, which is set to a chemical shift of 0.0 ppm.[13]

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[1]
- Optimize the magnetic field homogeneity through a process called shimming.[1]
- Acquire the  $^1\text{H}$  spectrum. Standard pulse programs are typically used.
- Following the  $^1\text{H}$  acquisition, acquire the  $^{13}\text{C}$  spectrum. This generally requires a larger number of scans than  $^1\text{H}$  NMR.[14][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[2] [4]

## IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of liquid (**S**)-1,2-Butanediol directly onto the ATR crystal, ensuring the crystal is fully covered.[6]

Data Acquisition:

- Obtain a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. The instrument passes a beam of infrared light through the sample and records the transmitted light to determine the amount of energy absorbed at each wavelength.[8]
- The typical range for analysis is from 4000 to 400  $\text{cm}^{-1}$ .[8]

- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[6]

## Mass Spectrometry Protocol (GC-MS)

### Sample Preparation:

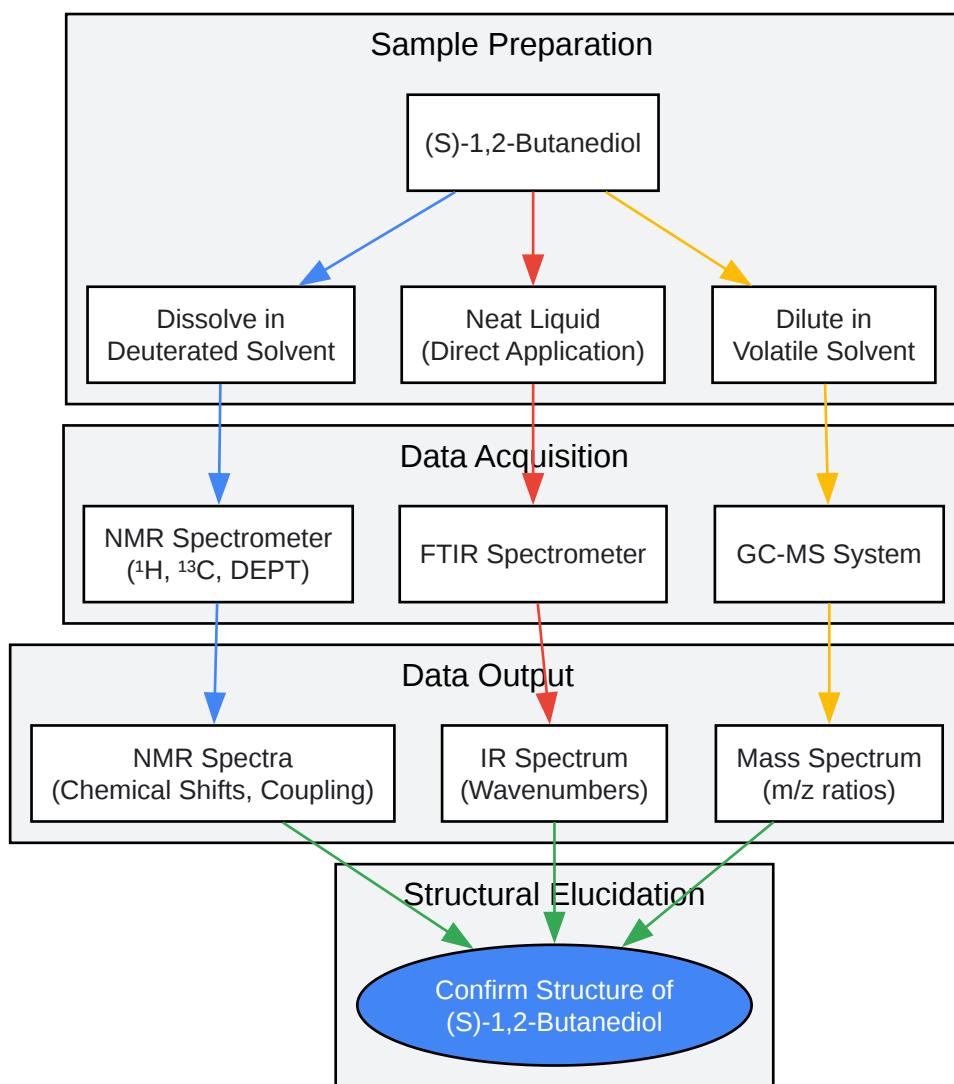
- Prepare a dilute solution of **(S)-1,2-Butanediol** in a volatile organic solvent, such as methanol or dichloromethane. The concentration will depend on the instrument's sensitivity, but is typically in the low ppm range.[16]
- Transfer the solution to a GC vial.[16]

### Data Acquisition:

- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interactions with the column.
- As the compound elutes from the GC column, it enters the mass spectrometer.
- In the ion source (commonly using electron ionization - EI), the molecules are bombarded with electrons, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.[17]

## Visualizations

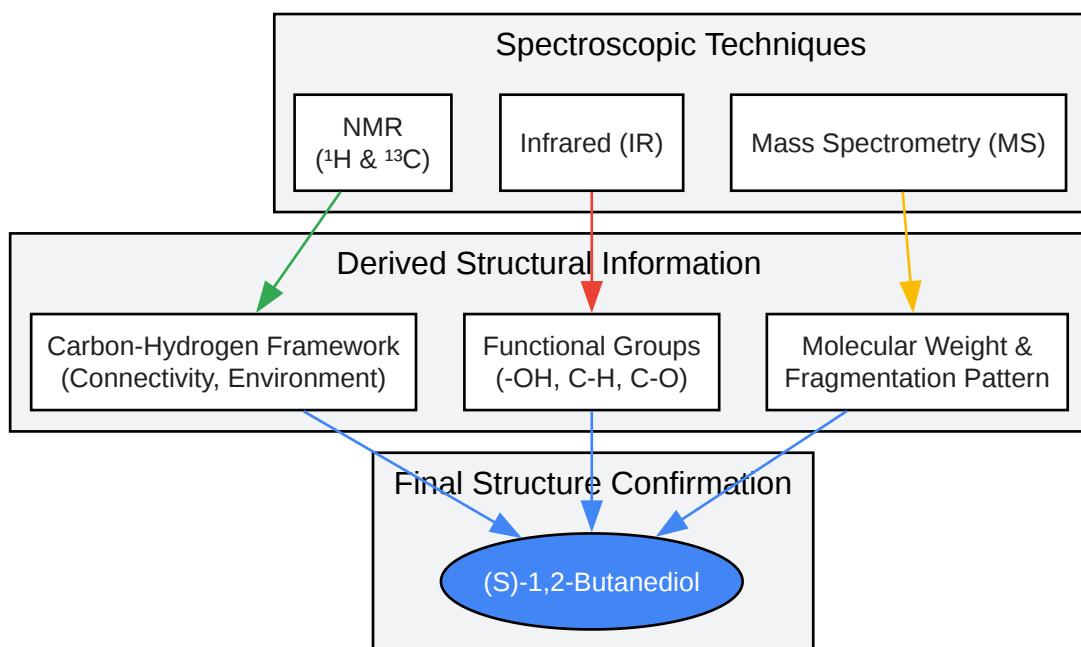
### Spectroscopic Analysis Workflow



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Caption: Experimental workflow for spectroscopic analysis.

## Structural Information from Spectroscopic Data



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Caption: Relationship between spectroscopic data and structure.

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